molecular formula C13H13NOS B6414975 2-(4-Ethylthiophenyl)-5-hydroxypyridine CAS No. 1262010-79-6

2-(4-Ethylthiophenyl)-5-hydroxypyridine

Cat. No.: B6414975
CAS No.: 1262010-79-6
M. Wt: 231.32 g/mol
InChI Key: KEANHSJMFSRBIK-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)-5-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the 5-position and a 4-ethylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-5-hydroxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethylthiophenyl)-5-hydroxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the thiophenyl moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

2-(4-Ethylthiophenyl)-5-hydroxypyridine can be compared with other similar compounds, such as:

  • 2-(4-Methylthiophenyl)-5-hydroxypyridine
  • 2-(4-Propylthiophenyl)-5-hydroxypyridine
  • 2-(4-Butylthiophenyl)-5-hydroxypyridine

These compounds share a similar core structure but differ in the alkyl substituent on the thiophenyl group. The uniqueness of this compound lies in its specific ethyl substitution, which may influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEANHSJMFSRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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